molecular formula C16H20N2O2S2 B12906544 5-Isopropyl-1-ethoxymethyl-6-(phenylthio)-2-thiouracil CAS No. 136160-33-3

5-Isopropyl-1-ethoxymethyl-6-(phenylthio)-2-thiouracil

Cat. No.: B12906544
CAS No.: 136160-33-3
M. Wt: 336.5 g/mol
InChI Key: JBXJJJIJIRTXCY-UHFFFAOYSA-N
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Description

1-(Ethoxymethyl)-5-isopropyl-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a complex organic compound that belongs to the class of thioxopyrimidines. This compound is characterized by its unique structure, which includes an ethoxymethyl group, an isopropyl group, and a phenylthio group attached to a dihydropyrimidinone core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(Ethoxymethyl)-5-isopropyl-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.

    Introduction of the ethoxymethyl group: This step may involve the alkylation of the dihydropyrimidinone core using ethyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the isopropyl group: This can be accomplished through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

    Incorporation of the phenylthio group: This step may involve the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a thiophenol derivative.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(Ethoxymethyl)-5-isopropyl-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thioxo group can be reduced to a thiol or a thioether using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol derivatives.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., thiophenol).

Scientific Research Applications

1-(Ethoxymethyl)-5-isopropyl-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition or receptor binding.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find use in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Ethoxymethyl)-5-isopropyl-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one would depend on its specific application. For example, if the compound is used as an enzyme inhibitor, it may exert its effects by binding to the active site of the enzyme and blocking substrate access. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

1-(Ethoxymethyl)-5-isopropyl-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be compared with other thioxopyrimidine derivatives, such as:

    1-(Ethoxymethyl)-5-methyl-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Similar structure but with a methyl group instead of an isopropyl group.

    1-(Methoxymethyl)-5-isopropyl-6-(phenylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.

    1-(Ethoxymethyl)-5-isopropyl-6-(methylthio)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Similar structure but with a methylthio group instead of a phenylthio group.

Properties

CAS No.

136160-33-3

Molecular Formula

C16H20N2O2S2

Molecular Weight

336.5 g/mol

IUPAC Name

1-(ethoxymethyl)-6-phenylsulfanyl-5-propan-2-yl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C16H20N2O2S2/c1-4-20-10-18-15(22-12-8-6-5-7-9-12)13(11(2)3)14(19)17-16(18)21/h5-9,11H,4,10H2,1-3H3,(H,17,19,21)

InChI Key

JBXJJJIJIRTXCY-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C(=C(C(=O)NC1=S)C(C)C)SC2=CC=CC=C2

Origin of Product

United States

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